

Unlocking Therapeutic Potential: A Technical Guide to 13-Methyltetradecanoic Acid

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Compound of Interest

Compound Name: 13-Methyltetradecanoic Acid

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An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract: **13-Methyltetradecanoic acid** (13-MTD), also known as isopentadecanoic acid, is a branched-chain saturated fatty acid demonstrating significant potential in the realm of drug development, particularly in oncology. Initially identified in soy fermentation products, this molecule has garnered attention for its ability to selectively induce apoptosis in various cancer cell lines with minimal toxicity to normal cells.[1][2] This technical guide provides a comprehensive overview of 13-MTD, consolidating its physicochemical properties, biological activity, and detailed experimental protocols to support further research and development.

Physicochemical Properties

13-Methyltetradecanoic acid is a C15 saturated fatty acid with a methyl group at the 13th carbon position.[1] Its unique branched structure differentiates it from more common straight-chain fatty acids and is key to its biological activity.

Property	Value	Source(s)
IUPAC Name	13-methyltetradecanoic acid	[1]
Synonyms	Isopentadecanoic acid, 13-Methylmyristic acid, iso-C15:0	[3][4]
CAS Number	2485-71-4	[3]
Molecular Formula	C ₁₅ H ₃₀ O ₂	[3]
Molecular Weight	242.40 g/mol	[3]
Physical State	Solid	[3]
Melting Point	50.2 °C	[5]
Boiling Point	189 °C (at 12 Torr)	[5]
Solubility	Soluble in Chloroform, Ethanol, Ether	[3][5]

Occurrence and Biosynthesis

Natural Occurrence

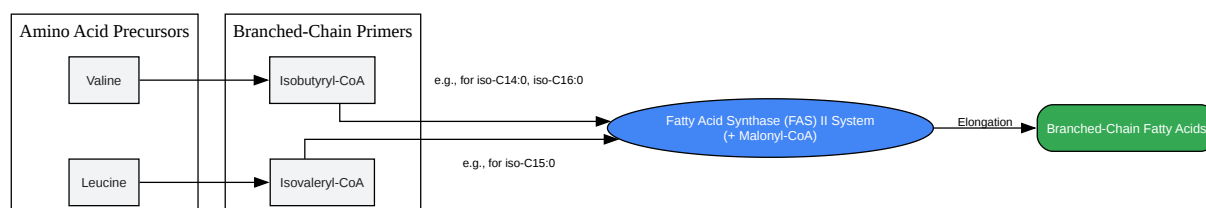
13-Methyltetradecanoic acid is found in various natural sources, most notably in certain bacteria and soy fermentation products.[1][2] It is a component of the cellular fatty acids in bacteria such as *Streptomyces* and is also present in dairy fat and ruminant meat.

Biosynthesis in Bacteria

In bacteria, the biosynthesis of branched-chain fatty acids like 13-MTD diverges from straight-chain fatty acid synthesis at the initial priming step. Instead of using acetyl-CoA as a primer, the synthesis utilizes branched-chain α -keto acids derived from amino acids like valine, leucine, and isoleucine.

For iso-fatty acids with an even number of carbons, isobutyryl-CoA (derived from valine) is the primer. For iso-fatty acids with an odd number of carbons, like 13-MTD (an iso-C15 fatty acid), isovaleryl-CoA (derived from leucine) serves as the starting block. Following this initial priming,

the fatty acid chain is elongated by the sequential addition of two-carbon units from malonyl-CoA by the fatty acid synthase (FAS) II system.[1][6]



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Biosynthesis of Branched-Chain Fatty Acids.

Biological Activity and Mechanism of Action

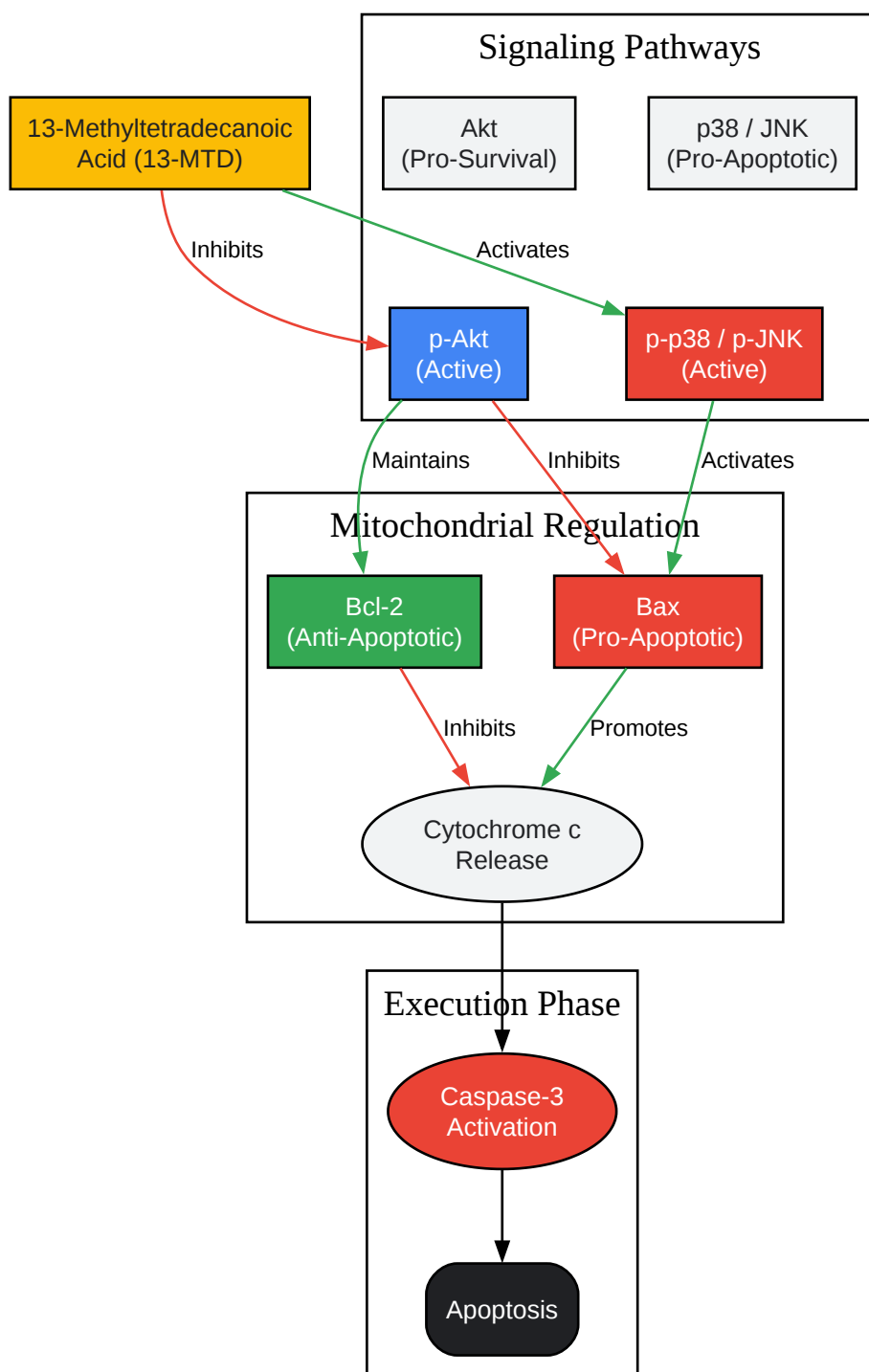
The primary therapeutic interest in 13-MTD stems from its pro-apoptotic activity against a range of human cancer cells.[1][2] Studies have shown its efficacy in T-cell lymphomas, bladder cancer, prostate cancer, and breast cancer cell lines.[2][3][6]

Induction of Apoptosis via PI3K/Akt and MAPK Signaling

13-MTD induces mitochondrial-mediated apoptosis by modulating key signaling pathways that govern cell survival and proliferation.[1][6]

- **PI3K/Akt Pathway Inhibition:** A primary mechanism of 13-MTD is the down-regulation of phosphorylated Akt (p-Akt).[1][3] Akt is a kinase that promotes cell survival; its inhibition is a critical step in initiating apoptosis. By reducing p-Akt levels, 13-MTD disrupts this pro-survival signaling.[3]
- **MAPK Pathway Modulation:** 13-MTD also activates components of the MAPK pathway, specifically p38 and c-Jun N-terminal kinase (JNK), which are involved in stress-induced apoptosis.[6]

- **Mitochondrial Dysregulation:** The modulation of these pathways leads to changes in the expression of Bcl-2 family proteins. 13-MTD down-regulates the anti-apoptotic protein Bcl-2 and up-regulates the pro-apoptotic protein Bax.^[6] This shift in balance disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm.^[6]
- **Caspase Activation:** Cytochrome c release triggers the activation of the caspase cascade, notably the cleavage and activation of caspase-3, an executioner caspase that orchestrates the dismantling of the cell.^{[3][6]} This is often accompanied by the cleavage of poly (ADP-ribose) polymerase (PARP).^[3]



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Apoptosis Induction Pathway of 13-MTD.

Quantitative Biological Data

13-MTD has demonstrated potent anti-proliferative effects across various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values highlight its efficacy.

Cell Line	Cancer Type	IC ₅₀ / ID ₅₀ Value (µg/mL)	IC ₅₀ Value (µM)	Source(s)
Jurkat	T-cell Lymphoma	25.74 ± 3.50 (at 48h)	~106.2	[3]
Hut78	T-cell Lymphoma	31.29 ± 2.27 (at 48h)	~129.1	[3]
EL4	T-cell Lymphoma	31.53 ± 5.18 (at 48h)	~130.1	[3]
K-562	Leukemia	10 - 25	~41.2 - 103.1	[2]
MCF7	Breast Cancer	10 - 25	~41.2 - 103.1	[2]
DU 145	Prostate Cancer	10 - 25	~41.2 - 103.1	[2]
BxPC3	Pancreatic Cancer	10 - 25	~41.2 - 103.1	[2]
HCT 116	Colon Cancer	10 - 25	~41.2 - 103.1	[2]

Note: µM values are calculated based on a molecular weight of 242.4 g/mol .

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of 13-MTD.

Cell Viability and IC₅₀ Determination (MTT Assay)

This protocol is used to assess the effect of 13-MTD on cancer cell viability and to determine its IC₅₀ value.

Materials:

- Cancer cell line of interest

- Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
- 96-well flat-bottom plates
- **13-Methyltetradecanoic acid** (stock solution in DMSO or ethanol)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- Phosphate-Buffered Saline (PBS)
- Microplate reader

Procedure:

- **Cell Seeding:** Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 μ L of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.^[7]
- **Compound Treatment:** Prepare serial dilutions of 13-MTD in complete medium from the stock solution. After 24 hours, carefully remove the medium from the wells and add 100 μ L of the diluted 13-MTD solutions (including a vehicle-only control).
- **Incubation:** Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.^[8]
- **MTT Addition:** After incubation, add 10-20 μ L of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.^{[5][7]} Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Carefully aspirate the medium containing MTT. Add 150 μ L of DMSO to each well to dissolve the formazan crystals.^[5] Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.^[7]
- **Absorbance Reading:** Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.^{[5][7]}

- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the 13-MTD concentration and use non-linear regression to determine the IC₅₀ value.^[7]

Analysis of Protein Phosphorylation (Western Blot)

This protocol details the steps to analyze the phosphorylation status of proteins like Akt in response to 13-MTD treatment.

Materials:

- 6-well plates
- Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer (2x)
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (5% BSA in TBST)
- Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total-Akt)
- HRP-conjugated secondary antibody
- TBST (Tris-Buffered Saline with 0.1% Tween-20)
- Enhanced Chemiluminescence (ECL) substrate

Procedure:

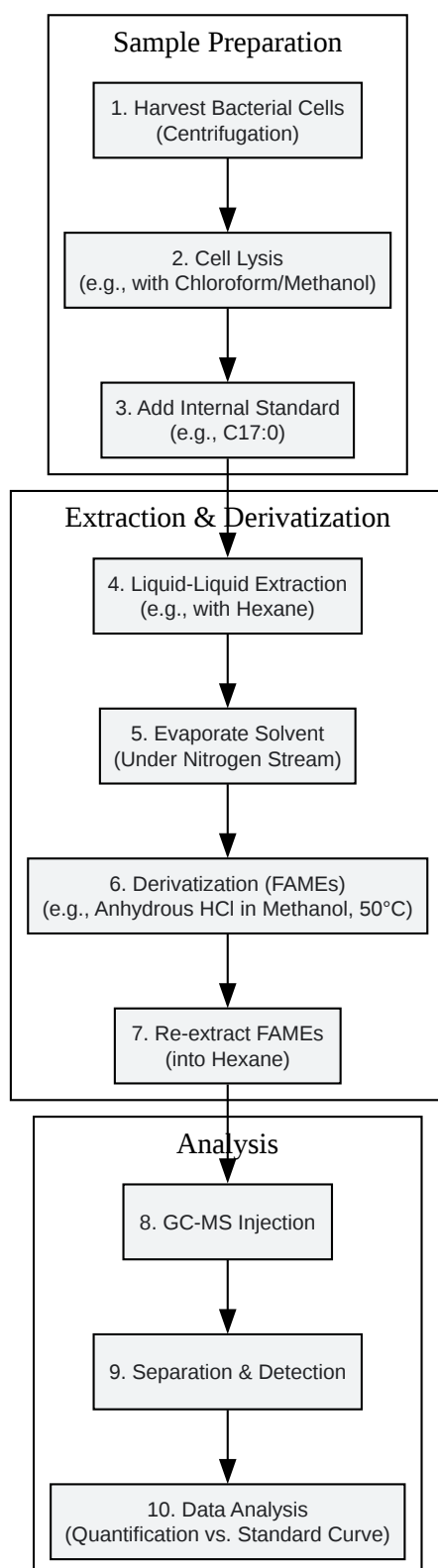
- **Cell Culture and Lysis:** Plate cells in 6-well plates and treat with 13-MTD as described for the MTT assay. After treatment, wash cells twice with ice-cold PBS. Add 100 µL of ice-cold lysis

buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[9][10]

- Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[9]
- Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Mix the lysate with an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes. Load equal amounts of protein (20-30 µg) into each well of an SDS-PAGE gel and perform electrophoresis.[9][11]
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12] b. Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.[10] c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9] e. Wash the membrane again three times for 10 minutes each with TBST.
- Signal Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using a digital imaging system.
- Analysis: Quantify band intensities using densitometry software. To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a loading control (e.g., β-actin) or the total protein of interest (e.g., total Akt).[9]

Extraction and Analysis of Fatty Acids (GC-MS)

This protocol outlines a general workflow for the extraction of fatty acids from bacterial cultures and their analysis by Gas Chromatography-Mass Spectrometry (GC-MS).



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Workflow for GC-MS Analysis of Bacterial Fatty Acids.

Procedure Outline:

- **Sample Collection:** Harvest bacterial cells from a liquid culture by centrifugation.[13]
- **Lipid Extraction:** Resuspend the cell pellet and perform a lipid extraction, commonly using a Bligh-Dyer method with a chloroform:methanol:water mixture.[14] An internal standard (a fatty acid not present in the sample, e.g., heptadecanoic acid) should be added for quantification.
- **Saponification and Methylation:** The extracted lipids are saponified (using a base like sodium methoxide) to release the fatty acids from complex lipids, followed by methylation to convert them into fatty acid methyl esters (FAMES).[14] An alternative is direct transesterification using an acidic catalyst like anhydrous HCl in methanol.[14]
- **FAME Extraction:** The FAMES are then extracted from the reaction mixture into an organic solvent like hexane.[14]
- **GC-MS Analysis:** The hexane layer containing the FAMES is injected into the GC-MS. The FAMES are separated based on their boiling points and retention times on the GC column and identified by their characteristic mass spectra. Quantification is achieved by comparing the peak area of 13-MTD-methyl ester to the peak area of the internal standard and a standard curve.[15]

Relevance in Drug Development and Future Outlook

13-Methyltetradecanoic acid represents a promising candidate for cancer chemotherapy due to its potent and selective pro-apoptotic activity.[2] Its ability to inhibit the PI3K/Akt pathway, a frequently dysregulated cascade in human cancers, makes it a molecule of high interest. Furthermore, in vivo studies have shown that it can effectively inhibit tumor growth in xenograft models with no significant toxic side effects observed at therapeutic doses.[2]

The low toxicity profile of 13-MTD is a significant advantage over conventional chemotherapeutic agents.[16] Future research should focus on elucidating its full range of molecular targets, optimizing its formulation for enhanced bioavailability, and exploring its potential in combination therapies to overcome drug resistance. The detailed protocols and consolidated data in this guide serve as a foundational resource for scientists dedicated to advancing this promising molecule from the laboratory to the clinic.

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